molecular formula C18H25FN2O2S B2630589 2-(2-fluorophenoxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034589-83-6

2-(2-fluorophenoxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2630589
CAS No.: 2034589-83-6
M. Wt: 352.47
InChI Key: INRQKLYDFRUSKP-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H25FN2O2S and its molecular weight is 352.47. The purity is usually 95%.
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Scientific Research Applications

Photoreactive and Pharmacological Potential

Research on related compounds, such as flutamide and its derivatives, reveals the potential of certain chemicals for anti-cancer applications and the study of their photoreactive properties under different conditions. The understanding of photoreactions is crucial for developing drugs with reduced side effects and enhanced stability, particularly those susceptible to photodegradation when exposed to sunlight, a concern for compounds like flutamide (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Biological Activity

Compounds structurally related to the one have been synthesized and evaluated for their biological activities, including calcium-channel-blocking and antihypertensive effects. This research highlights the potential for designing new therapeutic agents that can manage conditions such as hypertension by modulating calcium channels (Shanklin, Johnson, Proakis, & Barrett, 1991).

Gastroprotective Actions and H2 Receptor Antagonism

The investigation into derivatives with gastroprotective activities suggests a promising avenue for the development of new treatments for gastric disorders. Specifically, compounds exhibiting histamine H2 receptor antagonistic activity can lead to the development of novel gastroprotective drugs (Hirakawa, Matsumoto, Hosoda, Sekine, Yamaura, & Sekine, 1998).

Corrosion Inhibition for Industrial Applications

The study of piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations represents another potential application area. These findings can contribute to the development of more effective corrosion inhibitors, a critical aspect of extending the lifespan of metal structures and components in various industries (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Enhancement of Cognitive Functions

Research into histamine H3 antagonists, including compounds structurally similar to 2-(2-fluorophenoxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide, showcases the potential for treating cognitive disorders and Alzheimer's disease. These compounds are investigated for their ability to modulate neurotransmitter release, potentially improving attention, vigilance, memory, and cognitive efficacy (Brioni, Esbenshade, Garrison, Bitner, & Cowart, 2011).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2S/c19-16-3-1-2-4-17(16)23-12-18(22)20-11-14-5-8-21(9-6-14)15-7-10-24-13-15/h1-4,14-15H,5-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRQKLYDFRUSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.